Fmoc-N-(3-Boc-aminopropyl)-Gly-OH

Vue d'ensemble

Description

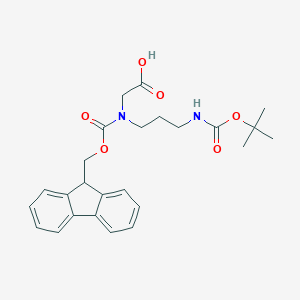

Fmoc-N-(3-Boc-aminopropyl)-Gly-OH: is a chemical compound widely used in peptide synthesis and organic chemistry researchThe compound’s full chemical name is (9H-fluoren-9-ylmethoxy)carbonyl-N-(3-(tert-butoxycarbonyl)aminopropyl)glycine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH typically involves multiple steps:

Protection of the Amino Group: The amino group of glycine is protected using the tert-butoxycarbonyl (Boc) group.

Coupling Reaction: The protected glycine is then coupled with 3-aminopropylamine.

Fmoc Protection: The final step involves the protection of the amino group with the (9H-fluoren-9-ylmethoxy)carbonyl (Fmoc) group.

The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-N-(3-Boc-aminopropyl)-Gly-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc and Boc protecting groups under acidic or basic conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Substitution Reactions: Introduction of various functional groups at the amino or carboxyl termini.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) for Boc removal.

Coupling: DCC and NHS in anhydrous conditions.

Substitution: Various nucleophiles under mild conditions.

Major Products

The major products formed from these reactions include deprotected amino acids, peptides, and modified peptides with functional groups or linkers .

Applications De Recherche Scientifique

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-N-(3-Boc-aminopropyl)-Gly-OH plays a crucial role in SPPS, a method that allows for the stepwise assembly of peptides on a solid support. The combination of Fmoc and Boc protecting groups provides flexibility in synthesis protocols:

- Efficiency : The use of Fmoc protects the amino group during coupling reactions, allowing for efficient synthesis of complex peptides .

- Orthogonality : The distinct cleavage conditions for Fmoc and Boc groups enable selective deprotection, facilitating the synthesis of peptides with multiple functional groups .

Drug Development

The compound has been explored in various drug development contexts:

- Peptide-Based Drugs : this compound is often employed in the synthesis of peptide-based therapeutics due to its stability and ease of use in SPPS. Its application in creating peptide ligands has been shown to enhance binding affinity and specificity in biological systems .

- Multivalent Ligands : Research indicates that trivalent ligands synthesized using this compound exhibit improved binding affinities compared to their monovalent counterparts, suggesting potential applications in targeted drug delivery systems .

Bioconjugation

In bioconjugation processes, this compound serves as a versatile building block for attaching biomolecules:

- Protein Labeling : The compound can be utilized to label proteins with fluorescent tags or other functional moieties, aiding in tracking and studying protein interactions within cells .

- Antibody Conjugation : It has been used to create antibody-drug conjugates (ADCs), where the stability of both the Fmoc and Boc groups ensures that the conjugates maintain their integrity until reaching their target site .

Mécanisme D'action

The mechanism of action of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH involves its role as a protected amino acid derivative. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, during peptide synthesis. Upon deprotection, the free amino and carboxyl groups can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Gly-OH: Lacks the 3-Boc-aminopropyl group, used for simpler peptide synthesis.

Boc-Gly-OH: Lacks the Fmoc group, used for different protection strategies in peptide synthesis.

Fmoc-N-(2-Boc-aminoethyl)-Gly-OH: Similar structure with a different linker length.

Uniqueness

Fmoc-N-(3-Boc-aminopropyl)-Gly-OH is unique due to its dual protection strategy, allowing for selective deprotection and functionalization. This makes it highly versatile for complex peptide synthesis and bioconjugation applications .

Activité Biologique

Fmoc-N-(3-Boc-aminopropyl)-Gly-OH is a synthetic compound widely used in peptide chemistry and bioconjugation. The compound is characterized by its Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups, which facilitate the synthesis of peptides by providing stability and protecting the amino groups during reactions. This article explores the biological activity of this compound, focusing on its synthesis, applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C25H30N2O6, with a molecular weight of 454.52 g/mol. The presence of both Fmoc and Boc groups allows for selective deprotection, enabling the synthesis of complex peptides.

Synthesis

This compound is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves:

- Preparation of the Resin : A resin is functionalized to attach the first amino acid.

- Fmoc Deprotection : The Fmoc group is removed using a base like piperidine.

- Coupling : The Boc-protected amino acid is coupled to the deprotected resin.

- Final Cleavage : The peptide is cleaved from the resin, and protecting groups are removed under acidic conditions.

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly its role in drug delivery systems and as a building block for bioactive peptides.

Case Studies and Research Findings

- Hydrogel Formation : Research has demonstrated that derivatives of this compound can form self-assembled hydrogels. These hydrogels have potential applications in drug delivery due to their biocompatibility and ability to encapsulate therapeutic agents .

- Peptide Conjugation : The compound has been utilized in conjugating peptides with radiolabels for imaging studies. For example, it has been involved in the synthesis of neurotensin analogs that are used in PET imaging, showcasing its utility in developing imaging probes .

- Biocompatibility Studies : In vivo studies have indicated that peptides synthesized with this compound exhibit favorable biocompatibility profiles. This characteristic is crucial for their application in therapeutic settings, particularly in cancer treatment where targeted delivery is essential .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-13-8-14-27(15-22(28)29)24(31)32-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21H,8,13-16H2,1-3H3,(H,26,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAPLGVUJDLQCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373277 | |

| Record name | Fmoc-N-(3-Boc-aminopropyl)-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143192-31-8 | |

| Record name | Fmoc-N-(3-Boc-aminopropyl)-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.